molecular formula C20H25NO4S B15058518 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine

2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine

Cat. No.: B15058518
M. Wt: 375.5 g/mol
InChI Key: MCFCLRQIILVZID-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine: is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2,6-dimethoxyphenyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the 2,6-Dimethoxyphenyl Group: This step involves the substitution of the piperidine ring with the 2,6-dimethoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tosyl group or the aromatic ring, depending on the reagents and conditions used.

    Substitution: The piperidine ring and the aromatic ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the aromatic ring or the tosyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

    2-(2,6-Dimethoxyphenyl)piperidine: Lacks the tosyl group, which can affect its reactivity and biological activity.

    1-Tosylpiperidine: Lacks the 2,6-dimethoxyphenyl group, which can influence its chemical properties and applications.

Uniqueness: 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine is unique due to the presence of both the 2,6-dimethoxyphenyl group and the tosyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C20H25NO4S/c1-15-10-12-16(13-11-15)26(22,23)21-14-5-4-7-17(21)20-18(24-2)8-6-9-19(20)25-3/h6,8-13,17H,4-5,7,14H2,1-3H3

InChI Key

MCFCLRQIILVZID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(C=CC=C3OC)OC

Origin of Product

United States

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